molecular formula C22H25N5O2 B4459597 1-(3-Ethoxyquinoxalin-2-YL)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide

1-(3-Ethoxyquinoxalin-2-YL)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide

Cat. No.: B4459597
M. Wt: 391.5 g/mol
InChI Key: FAPBYLABAKNNAC-UHFFFAOYSA-N
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Description

1-(3-Ethoxyquinoxalin-2-YL)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, a piperidine ring, and a pyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyquinoxalin-2-YL)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyquinoxalin-2-YL)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-(3-Ethoxyquinoxalin-2-YL)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinoxalin-2-YL)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dimethylquinoxaline, share structural similarities.

    Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid have a similar piperidine ring.

    Pyridine Derivatives: Compounds such as 3-pyridinemethanol share the pyridine moiety.

Uniqueness

1-(3-Ethoxyquinoxalin-2-YL)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide is unique due to its combination of the quinoxaline, piperidine, and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-2-29-22-20(25-18-9-3-4-10-19(18)26-22)27-12-6-8-17(15-27)21(28)24-14-16-7-5-11-23-13-16/h3-5,7,9-11,13,17H,2,6,8,12,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPBYLABAKNNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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